2-Chlorobenzo[c]cinnoline: A Technical Guide to its Core Properties
2-Chlorobenzo[c]cinnoline: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known basic properties of 2-Chlorobenzo[c]cinnoline. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates the available information and provides context based on the well-studied parent compound, benzo[c]cinnoline, and related cinnoline derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential pharmacological applications of this compound.
Core Chemical and Physical Properties
Quantitative data for 2-Chlorobenzo[c]cinnoline is sparse. The following table summarizes the available computed and predicted properties. It is important to note the absence of an experimentally determined melting point and specific solubility data in the reviewed literature.
| Property | Value | Source |
| CAS Number | 18591-94-1 | [1] |
| Molecular Formula | C₁₂H₇ClN₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Boiling Point (predicted) | 393.7 ± 34.0 °C at 760 mmHg | [1] |
| Density (predicted) | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point (predicted) | 224.1 ± 11.3 °C | [1] |
| LogP (predicted) | 3.31 | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Chlorobenzo[c]cinnoline was not found in the surveyed literature, a general and widely cited method for the synthesis of the parent benzo[c]cinnoline is the reductive cyclization of 2,2'-dinitrobiphenyl. A plausible synthetic route to 2-Chlorobenzo[c]cinnoline would involve a variation of this classical approach, starting with an appropriately chlorinated 2,2'-dinitrobiphenyl derivative.
A general procedure for the synthesis of benzo[c]cinnoline from 2,2'-diazidobiphenyl has also been described, which involves irradiation of the starting material in a glycerol/diethyl ether solution at low temperature. The product is then extracted and purified by recrystallization.[2]
General Experimental Protocol for Benzo[c]cinnoline Synthesis (Illustrative)
A common synthetic strategy for the benzo[c]cinnoline core involves the reductive cyclization of a 2,2'-disubstituted biphenyl. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of the benzo[c]cinnoline scaffold.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a complex pattern of aromatic protons. The protons on the chlorinated ring would be influenced by the electron-withdrawing nature of the chlorine atom, likely causing downfield shifts.
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¹³C NMR: The spectrum would display signals for the 12 carbon atoms of the aromatic framework. The carbon atom directly bonded to the chlorine would exhibit a characteristic chemical shift, and the signals for other carbons would be influenced by the substituent's position.
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IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic system (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 1000-600 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.65 g/mol . Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.
Potential Biological Activity and Signaling Pathways
The cinnoline scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities.[3] Derivatives of cinnoline have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Halogen-substituted cinnoline derivatives, in particular, have shown potent antimicrobial and anti-inflammatory activity.[3] Specifically, chloro-substituted cinnoline compounds have demonstrated significant antimicrobial efficacy.[3]
In the context of anticancer activity, some benzo[c]cinnoline derivatives have been investigated as topoisomerase inhibitors. Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them important targets for cancer chemotherapy. The planar, aromatic structure of the benzo[c]cinnoline core allows it to intercalate with DNA, potentially stabilizing the topoisomerase-DNA complex and leading to cell death.
While no specific signaling pathways have been elucidated for 2-Chlorobenzo[c]cinnoline, a plausible mechanism of action, based on related compounds, could involve the inhibition of topoisomerase I.
Caption: A potential mechanism of action for 2-Chlorobenzo[c]cinnoline as an anticancer agent.
Conclusion
2-Chlorobenzo[c]cinnoline is a halogenated derivative of the benzo[c]cinnoline heterocyclic system. While specific experimental data on its basic properties, synthesis, and biological activity are currently limited in the accessible scientific literature, the known pharmacology of the cinnoline scaffold suggests that this compound may possess interesting biological activities, particularly as an antimicrobial or anticancer agent. Further research is warranted to synthesize and characterize 2-Chlorobenzo[c]cinnoline and to explore its therapeutic potential. This guide provides a starting point for such investigations by summarizing the available information and highlighting areas where further experimental work is needed.

